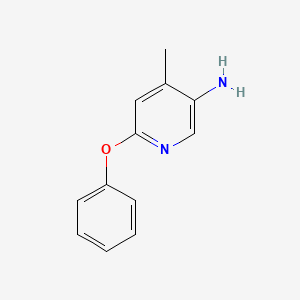

4-Methyl-6-phenoxypyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-6-phenoxypyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-7-12(14-8-11(9)13)15-10-5-3-2-4-6-10/h2-8H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPYXYWRNLOBIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1N)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Substituted Pyridine Chemistry

The pyridine (B92270) ring is a fundamental nitrogen-containing heteroaromatic motif and stands as one of the most prevalent structural units in FDA-approved pharmaceuticals. rsc.org The basic nature of the nitrogen atom in the pyridine ring allows for the formation of stable salts and influences its reactivity, making it prone to nucleophilic substitution, typically at the C-2 and C-4 positions. nih.gov The introduction of various substituents onto the pyridine core allows for the fine-tuning of its chemical and physical properties, leading to a vast array of derivatives with diverse applications.

The synthesis of substituted pyridines is a topic of ongoing interest for synthetic chemists, with numerous methods being developed to construct these scaffolds from readily available building blocks. rsc.org Classical methods often involve carbonyl condensation or cycloaddition reactions. rsc.org More contemporary approaches include organocatalyzed formal (3+3) cycloadditions and metal-catalyzed reactions, such as those using palladium or rhodium, to achieve multi-substituted pyridines with high regioselectivity. rsc.orgacs.org Green chemistry principles are also being applied to devise more environmentally benign synthetic routes. nih.gov The ability to create highly substituted and unsymmetrically substituted pyridines is crucial for developing novel compounds with specific biological activities. chemrxiv.orgrsc.org

Significance of Phenoxypyridin 3 Amine Scaffolds in Contemporary Chemical Science

Established Synthetic Routes to Pyridin-3-amine Scaffolds

The construction of the pyridin-3-amine core can be approached through various synthetic strategies, ranging from classical condensation reactions to modern cross-coupling methodologies.

General Strategies for Polysubstituted Pyridines

The synthesis of highly substituted pyridine rings can be achieved through a variety of well-established methods. Multicomponent reactions (MCRs) are particularly efficient, allowing for the construction of complex molecules in a single step. The Hantzsch pyridine synthesis, for example, is a classic MCR that condenses two equivalents of a β-ketoester with an aldehyde and ammonia (B1221849) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. A related Hantzsch-type strategy has been developed for the synthesis of 2,3,5,6-tetrasubstituted pyridines via an oxidative coupling of β-enamine carbonyl compounds with rongalite, which acts as a C1 source for the C-4 position of the pyridine ring google.com.

Another powerful approach is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an alkynone to afford a substituted pyridine. This method has been modified and improved for the one-pot, three-component cyclocondensation of a 1,3-dicarbonyl compound, ammonia, and an alkynone, providing polysubstituted pyridines with good regiochemical control and in good yields guidechem.com.

Modern catalytic methods have further expanded the toolbox for pyridine synthesis. Dehydrogenative coupling reactions catalyzed by transition metals like molybdenum and ruthenium offer a direct approach to substituted pyridines from simpler precursors such as γ-amino alcohols and ketones or secondary alcohols cdnsciencepub.comnih.gov. Palladium-catalyzed C-H activation followed by aza-6π-electrocyclization of α,β-unsaturated oxime ethers with alkenes has also emerged as an efficient method for synthesizing multisubstituted pyridines with complete regioselectivity google.com. Furthermore, cascade reactions involving a copper-catalyzed N-iminative cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation, provide a modular route to highly substituted pyridines oriprobe.com.

Specific Approaches to Amino-Substituted Pyridines

The introduction of an amino group onto a pyridine ring can be achieved either by constructing the ring with a nitrogen-containing precursor or by functionalizing a pre-existing pyridine core.

The synthesis of N-substituted 3-amino-4-halopyridines, which are valuable intermediates for more complex heterocyclic systems, can be challenging due to the electronic nature of the pyridine ring. A high-yielding protocol has been developed that involves a deprotection/alkylation sequence mediated by trifluoroacetic acid and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) ntnu.no. This method provides access to a wide range of N-substituted 3-amino-4-halopyridines, often in high purity without the need for chromatography ntnu.no.

For the synthesis of the parent 3-aminopyridine (B143674) scaffold, various methods exist. For instance, 3-amino-4-methylpyridine (B17607) can be prepared from 4-picoline-3-boronic acid through a reaction with an inorganic amide in the presence of a metal oxide catalyst google.comorgsyn.orgpatsnap.com. Another route to a substituted aminopyridine, 2-chloro-3-amino-4-methylpyridine, a key intermediate for the non-nucleoside reverse transcriptase inhibitor nevirapine, starts from 2-cyanoacetamide (B1669375) and 4,4-dimethoxy-2-butanone (B155242) researchgate.net. The synthesis proceeds through condensation, cyclization, a one-pot chlorination and hydrolysis, followed by a Hofmann rearrangement researchgate.net. An earlier synthesis for this compound began with 2-chloro-4-methyl-3-nitropyridine (B135334) google.com.

Targeted Synthesis of Phenoxypyridine Derivatives

The synthesis of phenoxypyridine derivatives, particularly those bearing an amino substituent, involves the strategic introduction of both the phenoxy and amino groups onto the pyridine ring.

Precursor Synthesis and Functional Group Transformations (e.g., Reduction of Nitro-phenoxypyridines to Amines)

A common and effective strategy for the synthesis of aminophenoxypyridines involves the reduction of a corresponding nitrophenoxypyridine precursor. The nitro group serves as a masked amino group and can be readily introduced onto the pyridine ring through nitration or by starting with a nitropyridine derivative.

For example, the synthesis of 4-phenoxy-3-pyridinamine, a close analog of the target molecule, is achieved by first displacing the chloride in 4-chloro-3-nitropyridine (B21940) with phenol (B47542) in the presence of a base like potassium carbonate to yield 3-nitro-4-phenoxypyridine (B8759688) ntnu.no. The subsequent reduction of the nitro group is efficiently carried out using reagents such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid to afford the desired 4-phenoxy-3-pyridinamine ntnu.no. This two-step sequence of nucleophilic aromatic substitution followed by nitro group reduction is a robust and widely applicable method.

The synthesis of the required nitropyridine precursors, such as 4-methyl-3-nitropyridine, can be achieved through various methods. One approach involves the nitration of 4-methylpyridine (B42270) N-oxide, followed by deoxygenation orgsyn.org. Another documented synthesis starts from 2-amino-4-methylpyridine (B118599) oriprobe.com.

Integration of Phenoxy Moieties into Pyridine Frameworks

The introduction of a phenoxy group onto a pyridine ring is typically accomplished through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, a halopyridine is treated with a phenoxide salt. The reactivity of the halopyridine towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups, such as a nitro group, on the pyridine ring libretexts.org.

The reaction of a 6-chloropyridine derivative with a phenol in the presence of a base like potassium carbonate is a common method for forming the phenoxy-pyridine linkage google.com. For instance, the synthesis of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives involves the reaction of 2,3-dichloro-5-nitropyridine (B1272384) with 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of cesium carbonate nih.gov. This highlights the utility of SNAr reactions in constructing complex phenoxypyridine scaffolds.

The Ullmann condensation, a copper-catalyzed reaction, provides an alternative method for the formation of diaryl ethers. A kinetic study of the Cu(0)-catalyzed Ullmann-type C-O coupling of potassium phenolate (B1203915) and 4-chloropyridine (B1293800) has demonstrated the feasibility of this approach for constructing the phenoxypyridine framework youtube.com.

Advanced Synthetic Strategies Applicable to 4-Methyl-6-phenoxypyridin-3-amine

While a specific, one-pot synthesis for this compound is not extensively documented in the literature, its construction can be envisioned through the application of advanced synthetic strategies, building upon the principles outlined in the preceding sections.

A plausible and efficient synthetic route would likely commence with a readily available starting material such as 3-amino-4-methylpyridine. This precursor can be synthesized from 4-picoline-3-boronic acid google.comorgsyn.orgpatsnap.com. The subsequent challenge lies in the selective introduction of the phenoxy group at the 6-position. A potential strategy would involve the halogenation of 3-amino-4-methylpyridine, likely at the 6-position, to generate a 6-halo-4-methylpyridin-3-amine intermediate. This intermediate could then undergo a nucleophilic aromatic substitution reaction with phenol in the presence of a suitable base to yield the target compound, this compound. The amino group might require protection during the halogenation and/or the SNAr step to prevent side reactions.

Alternatively, a route starting from a pre-functionalized pyridine ring could be employed. For example, the synthesis could begin with a 6-chloro-4-methyl-3-nitropyridine. This intermediate would first undergo a nucleophilic aromatic substitution with phenol to form 6-phenoxy-4-methyl-3-nitropyridine. The final step would then be the reduction of the nitro group to the amine, analogous to the synthesis of 4-phenoxy-3-pyridinamine ntnu.no. The synthesis of the 6-chloro-4-methyl-3-nitropyridine precursor would be a key step in this approach.

Modern cross-coupling reactions could also be adapted for this synthesis. For example, a palladium-catalyzed C-N amination (Buchwald-Hartwig amination) could be used to introduce the amino group at a late stage, or a C-O cross-coupling reaction could be employed to install the phenoxy moiety.

The development of novel catalytic systems, including the use of photocatalysis and electrocatalysis, is continually expanding the possibilities for pyridine functionalization []. These advanced methods may offer milder reaction conditions and improved selectivity for the synthesis of complex pyridine derivatives like this compound in the future.

Transition Metal-Catalyzed Reactions in Pyridine Ring Construction and Functionalization

Transition metal catalysis is a powerful tool for the efficient and atom-economical synthesis of pyridine rings. rsc.org These methods often provide access to substitution patterns that are difficult to achieve through traditional means. acsgcipr.org

One of the most prominent transition metal-catalyzed methods for pyridine synthesis is the [2+2+2] cycloaddition reaction . This reaction involves the coupling of two alkyne molecules and a nitrile to form the pyridine ring. rsc.orgacsgcipr.orgresearchgate.net Metal catalysts, such as those based on cobalt, rhodium, and ruthenium, can facilitate this otherwise thermally unfavorable process by providing lower energy pathways. acsgcipr.orgresearchgate.net For instance, a Co(I) active species, generated in situ from an air-stable Co(III) precatalyst, has been shown to be highly effective in the [2+2+2] cycloaddition of alkynes and nitriles to produce a wide range of functionalized pyridines under mild conditions. rsc.org The use of a hemilabile P-N ligand was found to be crucial for the catalytic activity. rsc.org

Beyond cycloadditions, transition metals are employed in various other transformations for pyridine synthesis and functionalization. These include:

Cross-coupling reactions: Palladium-catalyzed reactions are widely used to form C-C and C-N bonds, enabling the introduction of substituents onto a pre-existing pyridine ring.

C-H activation/functionalization: This modern approach allows for the direct functionalization of C-H bonds on the pyridine scaffold, offering a more step-economical synthesis. acs.orgnih.gov For example, nickel catalysis has been used for the ortho-alkylation of certain pyridine derivatives. acs.org

Annulation reactions: Metal catalysts can promote the annulation of various building blocks to construct the pyridine ring. organic-chemistry.orgacs.org

The following table summarizes selected transition metal-catalyzed reactions for pyridine synthesis:

| Reaction Type | Catalyst Example | Reactants | Product | Ref. |

| [2+2+2] Cycloaddition | Co(I) complex | Alkynes, Nitrile | Substituted Pyridine | rsc.org |

| C-H Alkylation | Nickel complex | 6-Anilinopurines, Alkyl halides | Alkylated Purines | acs.org |

| Annulation | Rhodium(III) catalyst | Arylnitrones, Diazo compounds | Functionalized Quinolones | mdpi.com |

Green Chemistry Principles and Sustainable Synthetic Protocols for Aminopyridines

The principles of green chemistry are increasingly influencing the development of synthetic routes for aminopyridines. Key aspects include the use of environmentally benign solvents, catalyst-free conditions, and multicomponent reactions (MCRs) to enhance atom economy and reduce waste. rsc.orgmdpi.com

Multicomponent reactions (MCRs) are particularly noteworthy as they allow for the construction of complex molecules like 2-aminopyridines in a single step from simple, readily available starting materials. mdpi.comresearchgate.net For instance, a four-component reaction of an acetophenone, malononitrile, triethoxymethane, and a primary amine can efficiently produce 2-aminopyridine (B139424) derivatives. researchgate.net Some MCRs for the synthesis of substituted 2-aminopyridines have been developed to proceed under solvent-free and catalyst-free conditions, further enhancing their green credentials. mdpi.com

The use of greener solvents is another important aspect. For example, the synthesis of N-benzylidenepyridine-2-amine has been achieved using an ethanol-water mixture at room temperature, which provides a higher yield compared to conventional methods using refluxing ethanol. ijcrcps.com Electrochemical methods are also emerging as a sustainable approach, as seen in the synthesis of imidazo[1,2-a]pyridines from ketones and 2-aminopyridines using a catalytic amount of hydriodic acid as a redox mediator in ethanol. rsc.org

Key green synthetic approaches for aminopyridines are highlighted below:

| Green Chemistry Approach | Example | Key Features | Ref. |

| Multicomponent Reaction | Four-component synthesis of 2-aminopyridines | Catalyst-free, solvent-free, high atom economy | mdpi.comresearchgate.net |

| Green Solvents | Synthesis in ethanol-water | Use of non-toxic, renewable solvents | ijcrcps.com |

| Electrosynthesis | Electrochemical C-N formation/cyclization | Avoids external oxidants, uses low-toxicity solvent | rsc.org |

| One-Pot Synthesis | Regioselective synthesis of fluorinated 2-aminopyridines | Mild, environmentally benign, efficient for library synthesis | rsc.org |

Derivatization Strategies for Phenoxypyridin-3-amine Scaffolds

The phenoxypyridin-3-amine scaffold is a versatile platform for the development of new molecules with specific functionalities, often with applications in medicinal chemistry and materials science. acs.orgnih.gov Derivatization strategies typically focus on modifying the amine group or other positions on the pyridine ring and the phenoxy group.

A common approach involves the reaction of the primary amine group to form amides, sulfonamides, or ureas. For example, N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives have been synthesized by reacting the corresponding amine with a sulfonyl chloride. nih.gov Another example is the synthesis of 4-phenoxy-N-(2-(prop-2-yn-1-yloxy)benzyl)pyridin-3-amine, which involves the formation of a Schiff base followed by reduction. mdpi.com

Further derivatization can be achieved through various reactions, including:

Alkylation and Acylation: The amine functionality can be alkylated or acylated to introduce a wide range of substituents. acs.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at various positions on the pyridine or phenoxy rings.

"Click" Chemistry: The introduction of "clickable" functional groups, such as alkynes or azides, allows for the straightforward conjugation of the phenoxypyridin-3-amine scaffold to other molecules, including polymers. mdpi.com

Intermediate Derivatization: This method involves the synthesis of key intermediates that can then be used to generate a library of derivatives. This has been used to create novel phenyloxypyridine derivatives containing a 4-aminopyrimidine (B60600) moiety. researchgate.net

Mechanistic Investigations of Synthetic Pathways

Understanding the mechanisms of the reactions used to synthesize pyridines is crucial for optimizing reaction conditions and developing new synthetic strategies.

Elucidation of Reaction Mechanisms in Pyridine Formation (e.g., Cycloadditions, Annulations)

The formation of the pyridine ring often proceeds through pericyclic reactions like cycloadditions or through annulation processes.

Cycloaddition reactions , particularly the Diels-Alder reaction, are a common strategy for constructing the six-membered pyridine ring. acsgcipr.orgimperial.ac.uk Inverse-electron-demand Diels-Alder reactions are particularly successful, where an electron-poor diene system (such as a 1,2,4-triazine) reacts with an electron-rich dienophile (like an enamine). acsgcipr.orgwikipedia.org The initial cycloadduct typically extrudes a small neutral molecule, such as nitrogen, to form a dihydropyridine, which then aromatizes to the pyridine. acsgcipr.org The Boger pyridine synthesis is a well-known example of this type of reaction. wikipedia.org

Annulation reactions involve the formation of a ring onto a pre-existing structure. For pyridine synthesis, this can involve the reaction of a ketone or ester with a vinamidinium salt, which proceeds through the formation of a dienaminone intermediate. acs.org Another novel approach is a [3+1+1+1] annulation where arylamines, arylaldehydes, and dimethyl sulfoxide (B87167) (DMSO) are used to construct the pyridine ring of quinolines. organic-chemistry.org In this case, DMSO serves as a nonadjacent dual-methine synthon. organic-chemistry.org

Role of Intermediates and Catalysis in Phenoxypyridin-3-amine Synthesis

The synthesis of phenoxypyridin-3-amine derivatives often involves key intermediates and the use of catalysts to facilitate the desired transformations. For instance, in the synthesis of a "clickable" PBR28 ligand derivative, 4-phenoxy-3-pyridinamine is a key intermediate, which is itself synthesized from 3-nitro-4-phenoxypyridine via reduction catalyzed by SnCl2 in the presence of HCl. ethz.ch The subsequent reaction of this amine with an aldehyde forms a Schiff base intermediate, which is then reduced to the final secondary amine. mdpi.comethz.ch

In transition metal-catalyzed reactions, the catalyst plays a central role in bringing the reactants together and lowering the activation energy of the reaction. In the [2+2+2] cycloaddition, the metal catalyst coordinates to the alkyne and nitrile substrates, facilitating the formation of a metallacycle intermediate which then undergoes reductive elimination to form the pyridine ring and regenerate the active catalyst. rsc.orgresearchgate.net The nature of the ligands on the metal catalyst can significantly influence the efficiency and selectivity of the reaction. rsc.org

Radical Pathways in Pyridine Synthesis

Radical-mediated reactions offer an alternative and powerful approach to pyridine synthesis and functionalization. wikipedia.orgsioc.ac.cnacs.org These methods often proceed under mild conditions and can provide access to unique substitution patterns.

One example is the Minisci reaction , which involves the homolytic alkylation of heteroaromatic bases like pyridine. wikipedia.orgacs.org This reaction uses alkyl radicals generated, for example, from the silver-catalyzed oxidative decarboxylation of carboxylic acids. acs.org

More recently, novel radical pathways have been developed. For instance, a metal-free method for pyridine synthesis involves a radical 6-endo-trig addition of a vinyl radical to an imine nitrogen atom, a process facilitated by a hypervalent iodine reagent. sioc.ac.cn Another approach utilizes pyridinyl radicals, generated via single-electron transfer (SET) reduction of pyridinium (B92312) ions, which can then couple with other radicals. acs.org This method offers a different regioselectivity compared to the classical Minisci reaction. acs.org Pyridine-boryl radicals have also been used in cascade reactions to synthesize indolizine (B1195054) scaffolds, with computational studies suggesting a radical-radical cross-coupling pathway is more favorable than a Minisci-type addition. rsc.org

Nucleophilic Substitution Reactions in Pyridine Derivatization

Nucleophilic aromatic substitution (SNAr) is a cornerstone of synthetic organic chemistry, providing a powerful tool for the functionalization of aromatic rings, including the pyridine nucleus. In the context of synthesizing this compound and its analogs, nucleophilic substitution reactions are pivotal for introducing key structural motifs. The electron-deficient nature of the pyridine ring, particularly at the α (2- and 6-) and γ (4-) positions, facilitates the attack of nucleophiles, leading to the displacement of a suitable leaving group.

The synthesis of substituted phenoxypyridine derivatives often involves the reaction of a halogenated pyridine with a phenol. A relevant example is the synthesis of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives. In this multi-step synthesis, a key step involves the nucleophilic substitution of a chlorine atom on a pyridine ring by a phenoxide. Specifically, 2,3-dichloro-5-nitropyridine is reacted with 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of cesium carbonate (Cs2CO3) in dimethylformamide (DMF). The phenoxide, generated in situ, attacks the C2 position of the pyridine ring, displacing the chloride ion.

Similarly, the synthesis of 6-Fluoro-PBR28, a radiotracer for medical imaging, utilizes a heteroaromatic nucleophilic substitution. This process involves a chlorine- or bromine-for-fluorine exchange on the pyridine ring, highlighting the versatility of nucleophilic substitution in introducing a range of substituents.

A plausible synthetic route to this compound would likely involve the nucleophilic aromatic substitution of a leaving group at the 6-position of a 4-methylpyridin-3-amine derivative with phenol. A suitable starting material could be a 6-halo-4-methylpyridin-3-amine. The reaction would proceed via the attack of the phenoxide ion on the electron-deficient carbon atom bearing the halogen. The presence of the amino group at the 3-position and the methyl group at the 4-position will influence the reactivity of the pyridine ring towards nucleophilic attack.

The general mechanism for the nucleophilic aromatic substitution on a pyridine ring proceeds through a two-step addition-elimination pathway. The nucleophile first adds to the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring, including the electronegative nitrogen atom, which stabilizes the intermediate. In the second step, the leaving group is eliminated, and the aromaticity of the pyridine ring is restored.

The following table outlines representative nucleophilic substitution reactions for the synthesis of functionalized pyridine derivatives, which serve as a basis for the proposed synthesis of this compound.

| Starting Material | Nucleophile | Product | Conditions | Reference |

| 2,3-dichloro-5-nitropyridine | 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone | 1-(4-(4-((3-Chloro-5-nitropyridin-2-yl)oxy)phenyl)piperazin-1-yl)ethanone | Cs2CO3, DMF, 0°C to rt | |

| 6-chloro/bromo-PBR28 precursor | Fluoride source | 6-Fluoro-PBR28 | Not specified |

Table 1: Examples of Nucleophilic Substitution in Pyridine Derivatization

The choice of solvent, base, and reaction temperature is crucial for the success of these reactions. Aprotic polar solvents like DMF or dimethyl sulfoxide (DMSO) are often employed as they can solvate the cation of the phenoxide salt, thereby increasing the nucleophilicity of the phenoxide anion. The selection of a suitable base is also critical to deprotonate the phenol and generate the nucleophilic phenoxide. Common bases include alkali metal carbonates (e.g., Cs2CO3, K2CO3) and hydrides (e.g., NaH).

In the context of synthesizing this compound, a hypothetical reaction scheme based on these principles is presented below:

| Reactant 1 | Reactant 2 | Proposed Product | Reaction Type |

| 6-Chloro-4-methylpyridin-3-amine | Phenol | This compound | Nucleophilic Aromatic Substitution |

Table 2: Proposed Synthesis of this compound via Nucleophilic Substitution

This proposed synthesis would require optimization of reaction conditions to achieve a good yield and purity of the desired product. The electronic effects of the substituents on the pyridine ring, namely the electron-donating amino and methyl groups, would need to be considered as they can influence the rate and regioselectivity of the nucleophilic attack.

Spectroscopic Characterization and Structural Elucidation of 4 Methyl 6 Phenoxypyridin 3 Amine Analogues

Advanced Spectroscopic Techniques for Substituted Pyridines

The characterization of substituted pyridines relies on a suite of spectroscopic methods. Each technique offers unique insights into the molecular framework, electronic environment, and functional groups present in the molecule.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for identifying functional groups and probing the structural details of pyridine (B92270) derivatives. aps.org The vibrational modes of the pyridine ring are sensitive to the nature and position of substituents, leading to characteristic shifts in absorption and scattering frequencies. njit.edunu.edu.kz

The analysis of pyridine and its deuterated analogues has provided a foundational understanding of its vibrational spectra, with all 27 vibrational modes being Raman active and 24 being IR active. aps.org For monosubstituted pyridines, characteristic bands in the far-infrared region, particularly around 600 cm⁻¹ and 400 cm⁻¹, can help distinguish between 2- and 3-substituted isomers. optica.org The C-H stretching and bending frequencies can also offer diagnostic information. nih.gov

In the case of more complex systems like 2,6-diphenyl pyridine, the vibrational spectra are analyzed by considering the molecule as a disubstituted pyridine. tandfonline.com The interaction between the phenyl and pyridine rings can lead to the splitting of some vibrational modes. tandfonline.com The presence of a phenoxy group, as in 4-Methyl-6-phenoxypyridin-3-amine, would introduce its own characteristic vibrational modes, which would couple with the pyridine ring vibrations. For instance, the N-O stretching vibration in pyridine N-oxide gives a strong band in both IR and Raman spectra. oup.com

Table 1: Key Vibrational Modes in Substituted Pyridines

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|

| Pyridine Ring Breathing | 990 - 1032 | Sensitive to substitution pattern. researchgate.net |

| C-H Stretching | ~3000 | Can shift based on substituent electronegativity. nih.gov |

| Ring Stretching/Deformation | 1300 - 1600 | Complex region with multiple bands influenced by substituents. researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, which is heavily influenced by the electronic effects of substituents on the pyridine ring. tandfonline.commdpi.com

The chemical shifts of the pyridine ring carbons are particularly sensitive to the nature and position of substituents. tandfonline.com Additivity rules, similar to those for substituted benzenes, can be used to predict ¹³C chemical shifts in substituted pyridines, although deviations can provide insights into intramolecular interactions. mdpi.com For instance, the effect of a substituent on the chemical shift of the carbon to which it is attached is generally larger than its effect on other ring carbons. mdpi.com

In pyridinium (B92312) compounds, substituents, especially at the 2- and 4-positions, have a significant impact on the ¹H and ¹³C NMR chemical shifts of the N-methyl group, which correlates with the resonance effects of the substituents. nih.gov The electronic nature of substituents also correlates with ¹⁴N chemical shifts in monosubstituted pyridines. tandfonline.com For this compound, the methyl, phenoxy, and amino groups would each exert distinct electronic effects, leading to a unique set of chemical shifts for the pyridine ring protons and carbons, allowing for unambiguous structural assignment. Studies on substituted pyridine N-oxides have shown that ¹³C chemical shifts can be used to differentiate between substituent effects and effects from hydrogen bonding or protonation. rsc.org

Table 2: Representative ¹H NMR Chemical Shift Ranges for Substituted Pyridines

| Position | Chemical Shift Range (ppm) | Influencing Factors |

|---|---|---|

| H-2, H-6 | 8.5 - 9.0 | Proximity to nitrogen, deshielded. |

| H-3, H-5 | 7.0 - 8.0 | Influenced by ortho and para substituents. |

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For conjugated systems like substituted pyridines, the absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy ones. The wavelength of maximum absorption (λ_max) is influenced by the extent of conjugation and the nature of the substituents. acs.org

Pyridine itself exhibits π-π* transitions, and the introduction of substituents can shift these transitions and introduce new ones, such as n-π* transitions involving the non-bonding electrons on the nitrogen atom. libretexts.org The n-π* transitions are typically of lower energy (longer wavelength) and lower intensity than the π-π* transitions. libretexts.org

The presence of a phenoxy group, which extends the conjugated system, would be expected to cause a bathochromic (red) shift in the λ_max of this compound compared to pyridine itself. youtube.comvu.nl The amino group, being an electron-donating group, would further influence the electronic transitions. The solvent can also play a role, with polar solvents often causing shifts in the absorption bands. researchgate.net In conjugated polymers containing pyridine units, the introduction of strong electron-deficient groups can significantly alter the electronic properties and absorption spectra. rsc.org

Table 3: Electronic Transitions in Pyridine and its Derivatives

| Transition Type | Typical Wavelength Range (nm) | Characteristics |

|---|---|---|

| π-π* | < 270 | High intensity, shifts with conjugation. libretexts.org |

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural elucidation. nih.govlibretexts.org High-accuracy mass measurements can help determine the elemental composition of a molecule and its fragments. nih.gov

The fragmentation of pyridine derivatives under electron impact ionization often involves the cleavage of bonds adjacent to the ring and the loss of substituents. researchgate.netsapub.org The fragmentation pattern is highly dependent on the substitution pattern, allowing for the differentiation of isomers. acs.orgjst.go.jp For example, the fragmentation of pyridine-containing Schiff base derivatives can reveal the structure of the alkyl chain. acs.org

In the case of this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation pathways could involve the loss of the methyl group, the phenoxy group, or cleavage of the ether linkage. Tandem mass spectrometry (MS/MS) can provide even more detailed structural information by fragmenting specific ions and analyzing the resulting daughter ions. nih.govnih.gov

Table 4: Common Fragmentation Patterns in Pyridine Derivatives

| Fragmentation Process | Lost Fragment | Resulting Ion |

|---|---|---|

| Alpha-cleavage | Alkyl radical | Pyridinium-type ion |

| Loss of substituent | Substituent radical or molecule | Substituted pyridine radical cation |

X-ray Crystallography for Solid-State Structure Analysis of Aminopyridine Complexes

While spectroscopic methods provide a wealth of information about the structure and bonding in solution and the gas phase, X-ray crystallography offers a definitive picture of the molecule's three-dimensional structure in the solid state. This technique is particularly powerful for determining bond lengths, bond angles, and intermolecular interactions in crystalline materials, including complexes of aminopyridines. mdpi.comsemanticscholar.org

Studies on aminopyridine complexes with various metals have revealed diverse coordination modes. mdpi.comrsc.orgnih.gov For instance, in some iron(II) complexes, bulky aminopyridine ligands coordinate to the metal center through the pyridine nitrogen atom. mdpi.com The crystal structure of a copper(II) complex with an aminopyridine Schiff base ligand showed a square planar geometry. semanticscholar.org

For a compound like this compound, a single-crystal X-ray diffraction study would precisely determine the geometry of the pyridine ring, the orientations of the methyl, phenoxy, and amino substituents, and any intermolecular hydrogen bonding involving the amino group and the pyridine nitrogen. Such data is crucial for understanding the solid-state packing and its influence on the material's properties. researchgate.netbrandeis.eduacs.org

Absence of Specific Research Data for this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data for the chemical compound this compound. As a result, it is not possible to provide a detailed and scientifically accurate article on its bioremediation and environmental fate as per the requested outline.

The initial search strategy aimed to gather information on the microbial degradation, catabolic pathways, abiotic transformation, and environmental transport of this specific pyridine derivative. However, no dedicated studies or detailed research findings concerning this compound could be located.

While general information on the environmental behavior of pyridine and its derivatives exists, applying this broad knowledge to a specific, substituted compound like this compound without direct experimental evidence would be speculative and would not meet the required standards of scientific accuracy. The unique combination of methyl, phenoxy, and amino groups on the pyridine ring would significantly influence its environmental persistence, degradation pathways, and interactions within various environmental media. Without specific studies, any discussion of these aspects would be theoretical and not based on empirical research.

Therefore, until specific research on the environmental fate and bioremediation of this compound is conducted and published, a thorough and authoritative article on this subject cannot be generated.

Bioremediation and Environmental Fate of Pyridine Compounds

Factors Influencing Environmental Persistence and Degradation Rates of Substituted Pyridines

Influence of Molecular Structure

The structure of a pyridine (B92270) derivative is a primary determinant of its biodegradability. researchgate.net The nature, number, and position of functional groups attached to the pyridine ring significantly alter its susceptibility to microbial attack. tandfonline.comoup.com

Type of Substituent Group: Research indicates a general hierarchy of biodegradability based on the substituent. Hydroxylated and carboxylated pyridine derivatives are typically the least resistant to microbial degradation and are often intermediates in the breakdown pathways of other pyridines. researchgate.nettandfonline.com Conversely, amino- and chloropyridines are among the most resistant and persistent derivatives. tandfonline.comoup.com Methyl-substituted pyridines exhibit an intermediate level of degradability. oup.com Given that 4-Methyl-6-phenoxypyridin-3-amine contains both a methyl group and a highly recalcitrant amino group, it is likely to exhibit significant persistence in the environment. The large phenoxy group may also contribute to its recalcitrance due to steric hindrance and the stability of the ether linkage.

Position of Substituent Group: The location of the functional group on the pyridine ring also plays a critical role. nih.gov For instance, under sulfidogenic conditions, pyridine isomers with a substituent at the C-2 or C-3 position were found to biodegrade more rapidly than those with the same group at the C-4 position, with the exception of 4-chloropyridine (B1293800). nih.gov Studies on chloropyridines showed that only 4-chloropyridine was completely degraded in 24 days, while other isomers persisted, a phenomenon attributed to the relative ease of removing a chlorine atom from the C-4 position. oup.com

The following table summarizes research findings on the relationship between substituent type and the biodegradability of various pyridine derivatives in soil suspensions.

| Substituent Group | Example Compounds | Degradation Time (in soil suspension) | Volatilization | Reference |

| Unsubstituted | Pyridine | 7 - 24 days | Not observed | oup.com |

| Carboxylic Acids | Pyridinecarboxylic acids | 7 - 24 days | Not observed | oup.com |

| Hydroxy | Monohydroxypyridines | 7 - 24 days | Not observed | oup.com |

| Methyl | Methylpyridines | < 7 to > 30 days | Extensive | oup.com |

| Amino | Aminopyridines | Not completely degraded in 30 days | - | oup.com |

| Chloro | Chloropyridines (excluding 4-chloropyridine) | No degradation detected in 30 days | Extensive | oup.com |

Influence of Environmental Conditions

The rate and extent of degradation are also heavily dependent on the surrounding environmental conditions, which influence microbial activity and the chemical stability of the compound. cdnsciencepub.com

Oxygen Availability: The presence of oxygen is a critical factor. Microbial degradation of pyridine and its derivatives occurs predominantly under aerobic conditions. tandfonline.comtandfonline.com In many cases, biodegradation is significantly limited by the absence of oxygen. tandfonline.comtandfonline.com However, anaerobic degradation is possible, particularly under denitrifying or sulfidogenic conditions, though it is often slower. nih.govcdnsciencepub.comtandfonline.com

pH and Temperature: Microbial metabolism is highly sensitive to pH and temperature. For example, a study on an Alcaligenes sp. capable of degrading pyridine found that maximum degradation occurred at a temperature range of 22-36°C and a pH of 6.8-8.0. cdnsciencepub.com Low pH was found to be more inhibitory to the metabolic process than high pH. cdnsciencepub.com Similarly, the degradation of the herbicide Triclopyr, a substituted pyridine, was more rapid at 30°C than at 15°C. researchgate.net

Nutrient and Electron Acceptor Availability: Under anaerobic conditions, the availability of suitable electron acceptors, such as nitrate (B79036) or sulfate, is essential for microbial respiration. tandfonline.com The molar ratio of pyridine to nitrate has been shown to strongly affect the rate of pyridine metabolism by denitrifying bacteria, with degradation being optimal above a certain nitrate concentration. cdnsciencepub.com

Presence of Other Carbon Sources: The presence of a more easily consumable carbon source, such as glucose or acetate, can inhibit the degradation of pyridine compounds. cdnsciencepub.com This suggests that pyridine is not a preferred carbon source for some microorganisms, and its breakdown may only occur when simpler carbon sources are depleted. cdnsciencepub.com

Sorption and Volatilization: Physical processes like sorption to soil particles and volatilization can affect a compound's concentration in the aqueous phase, thereby influencing its availability for microbial degradation or transport. researchgate.netoup.com Chloro- and methylpyridines, for instance, have been shown to volatilize extensively from soil suspensions. oup.com Sorption to soil can decrease the rate of degradation. researchgate.net

The table below details the influence of specific environmental factors on pyridine degradation by a denitrifying Alcaligenes sp., as determined in a laboratory study.

| Environmental Factor | Condition | Effect on Pyridine Degradation | Reference |

| Temperature | < 15°C | Very slow metabolism | cdnsciencepub.com |

| 22 - 36°C | Maximum metabolism | cdnsciencepub.com | |

| pH | 6.8 - 8.0 | Optimal range for metabolism | cdnsciencepub.com |

| Low pH | More inhibitory than high pH | cdnsciencepub.com | |

| Nitrate Concentration | < 5 mM | Rate of degradation is dependent on concentration | cdnsciencepub.com |

| > 5 mM | Rate of degradation is constant | cdnsciencepub.com | |

| Alternate Carbon Source | Presence of Acetate or Glucose | Inhibited the rate of pyridine metabolism | cdnsciencepub.com |

Biological Relevance and Target Identification for Phenoxypyridin 3 Amine Scaffolds

Exploration of Pyridine (B92270) and Aminopyridine Scaffolds in Chemical Biology

The phenoxypyridin-3-amine scaffold, which incorporates both a pyridine and an aminopyridine moiety, is of significant interest in chemical biology and drug discovery. The unique properties of these nitrogen-containing heterocyclic rings contribute to their diverse biological activities.

Role as Core Pharmacophores in Bioactive Molecules

Pyridine and aminopyridine scaffolds are considered "privileged structures" in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. rsc.orgrsc.orgnih.gov The nitrogen atom in the pyridine ring enhances solubility and allows for hydrogen bonding, which is crucial for molecular recognition at biological targets. nih.govmdpi.com These scaffolds are found in natural products like alkaloids, as well as in numerous approved drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. rsc.orgijpbs.netresearchgate.net

The 2-aminopyridine (B139424) moiety, in particular, is a versatile pharmacophore. ijpbs.netrsc.org Its simple structure allows for easy modification, enabling the synthesis of a wide array of derivatives with varied pharmacological profiles. rsc.orgacs.org This adaptability has led to the development of drugs targeting a broad spectrum of diseases, from viral infections to neurological disorders. ijpbs.netresearchgate.net The incorporation of the aminopyridine scaffold can improve a molecule's metabolic stability and reduce potential toxicities. nih.gov

Structure-Activity Relationship (SAR) Studies on Phenoxypyridine Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For phenoxypyridine derivatives, SAR studies have revealed key insights into how different substituents and their positions on the phenoxy and pyridine rings influence their therapeutic potential. mdpi.comnih.govresearchgate.net

For instance, in the development of inhibitors for the sodium-calcium exchanger (NCX), a target for heart failure, specific substitutions on the phenoxypyridine core were found to be critical for potent and selective inhibition. nih.gov Similarly, in the context of pesticides, the introduction of electron-withdrawing groups on the pyridine ring of phenoxypyridine derivatives significantly enhanced their herbicidal activity. mdpi.com

SAR studies on phenoxypyridine derivatives as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, a target for herbicides, have shown that the nature and position of substituents on both the phenoxy and pyridine rings, as well as the linkage to other chemical moieties like coumarins, can dramatically affect their inhibitory potency. researchgate.netnih.gov These studies guide the rational design of more effective and selective compounds.

In Vitro and In Silico Approaches to Biological Target Identification

Identifying the specific biological targets of a compound is a critical step in drug discovery. A combination of in vitro and in silico methods is often employed to elucidate the mechanism of action of novel chemical entities like 4-Methyl-6-phenoxypyridin-3-amine.

Enzyme Inhibition Studies (e.g., Kinases, other relevant targets for similar scaffolds)

Enzyme inhibition assays are a primary method for identifying the biological targets of a compound. Phenoxypyridine scaffolds have been investigated as inhibitors of various enzymes. For example, derivatives have been designed and synthesized as inhibitors of lipoxygenase, an enzyme involved in inflammatory pathways. ssu.ac.ir

Kinases are a major class of drug targets, particularly in oncology. The aminopyridine scaffold is a well-known kinase inhibitor motif. acs.org Phenoxypyridine derivatives have been explored as inhibitors of receptor tyrosine kinases like c-Met, which is implicated in cancer. nih.govscilit.com Additionally, 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives have been identified as potent and selective inhibitors of lysyl oxidase-like 2 (LOXL2), an enzyme involved in fibrosis. nih.govresearchgate.net In the field of agriculture, phenoxypyridine derivatives have been developed as inhibitors of protoporphyrinogen oxidase (PPO) for herbicidal applications. acs.orgresearchgate.net

The following table summarizes the inhibitory activities of some phenoxypyridine derivatives against various enzymes:

| Compound Class | Target Enzyme | Observed Activity | Reference(s) |

| Heteroaryl 2-phenoxypyridine-3-yl derivatives | Lipoxygenase | Good inhibitory activity (IC50 = 100-179 µM) | ssu.ac.ir |

| Phenoxy pyridine derivatives | c-Met Kinase | Potential as c-Met inhibitors | nih.gov |

| 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives | Lysyl Oxidase-Like 2 (LOXL2) | Potent and selective irreversible inhibitors | nih.govresearchgate.net |

| Phenoxypyridine derivatives containing acylthiourea fragments | Protoporphyrinogen Oxidase (PPO) | Significant inhibition (IC50 of 0.109 ± 0.018 µM for compound g13) | acs.org |

Receptor Binding Assays (e.g., Translocator Protein (TSPO) binding of related aryloxyanilide compounds)

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. giffordbioscience.com While direct binding data for this compound is not extensively available, studies on structurally related aryloxyanilide compounds provide valuable insights. Aryloxyanilide derivatives have been identified as high-affinity ligands for the translocator protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor (PBR). nih.govnih.gov

These binding assays are crucial for understanding the potential pharmacological effects of a compound and for identifying its primary molecular targets. giffordbioscience.com For example, the high affinity of aryloxyanilides for TSPO has led to their investigation as imaging agents for neuroinflammation. nih.govclinicaltrials.gov

The table below shows the binding affinities of some aryloxyanilide compounds for the translocator protein:

| Compound | Target | Binding Affinity (Ki or IC50) | Reference(s) |

| DAA1106 (an aryloxyanilide) | Translocator Protein (TSPO/PBR) | IC50 = 0.28 nM | nih.gov |

| DAA1097 (an aryloxyanilide) | Translocator Protein (TSPO/PBR) | IC50 = 0.92 nM | nih.gov |

| PBR28 (an aryloxyanilide) | Translocator Protein (TSPO/PBR) | Ki = 0.2 nM | nih.gov |

Computational Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interactions between a ligand and its biological target. researchgate.netarxiv.org These in silico approaches provide detailed insights into the binding mode, stability, and energetics of the ligand-target complex. mdpi.comacs.org

Molecular docking studies have been used to predict the binding poses of phenoxypyridine derivatives within the active sites of various enzymes, such as PPO and c-Met kinase. mdpi.comnih.gov These studies help to explain the observed SAR and guide the design of more potent inhibitors by identifying key interactions like hydrogen bonds and π-π stacking. researchgate.netdoi.org

Molecular dynamics simulations further refine the understanding of ligand-target interactions by simulating the dynamic behavior of the complex over time. arxiv.orgmdpi.com MD simulations can assess the stability of the binding pose predicted by docking and calculate the binding free energy, which can be correlated with experimental activity. nih.govacs.org For instance, MD simulations have been employed to study the stability of phenoxypyridine derivatives in the active site of c-Met, helping to identify promising inhibitor candidates. nih.govresearchgate.net

Phenoxypyridine Scaffold Activity in Specific Biological Modulations

While the phenoxypyridine scaffold is versatile, its activity has been investigated in specific areas more than others. The following sections detail the current state of research regarding its role in ferroptosis inhibition, its potential as an anti-MELK agent, and its activity as an mGlu4 positive allosteric modulator.

Ferroptosis Inhibition

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.gov It is distinct from other forms of cell death like apoptosis and has been implicated in the pathology of neurodegenerative diseases, stroke, and brain injury. nih.govnih.gov Small molecule inhibitors of ferroptosis, such as Ferrostatin-1 (Fer-1) and Liproxstatin-1 (Lip-1), are known to prevent this process by scavenging lipid peroxyl radicals. nih.govrsc.org

Anti-MELK Potential

Maternal embryonic leucine (B10760876) zipper kinase (MELK) is a serine/threonine kinase that plays a role in various cellular processes, including cell cycle progression, splicing, and apoptosis. atlasgeneticsoncology.org Elevated expression of MELK is associated with a poor prognosis in several cancers, including breast and brain tumors, making it a compelling target for anticancer drug development. atlasgeneticsoncology.orgnih.gov

While pyridine-containing heterocycles are generally acknowledged as a fruitful source of kinase inhibitors, including those targeting MELK, there is no specific research available that evaluates this compound or its close analogues for anti-MELK activity. chemijournal.com Studies have identified inhibitors for MELK, but these are based on different scaffolds. For instance, an Iridium(III) complex was identified as a potential MELK inhibitor, but it does not possess the phenoxypyridine structure. acs.org The broader phenoxypyridine scaffold has, however, been successfully utilized to develop potent inhibitors for other kinases, such as Bruton's tyrosine kinase (BTK) and dual c-Met/VEGFR-2 kinases, demonstrating the potential of this scaffold in kinase-targeted drug discovery. nih.govchemijournal.com

Table 1: Activity of Phenoxypyridine Derivatives as Kinase Inhibitors

| Compound Class | Target Kinase | Key Findings | IC₅₀ Values | Reference |

| 3-(6-phenoxypyridin-3-yl)-4-amine-1H-pyrazolo[3,4-d]pyrimidines | Bruton's tyrosine kinase (BTK) | Compound 13e showed potent BTK inhibition and improved anti-proliferative activity in Mantle Cell Lymphoma (MCL) cell lines compared to ibrutinib. | <1 μM in MCL cell lines | nih.gov |

| 2-substituted-4-(2-fluorophenoxy) pyridine derivatives | c-Met / VEGFR-2 | Compound 51 emerged as a lead molecule with high inhibitory potency against both c-Met and VEGFR-2. | Not specified | chemijournal.com |

| 2-(2-(phenoxy)pyridin-3-yl)quinazolin-4(3H)-one derivatives | General Antitumor | Compound z8 displayed promising activity against the A549 lung cancer cell line, superior to the control drug Gefitinib. | 12.47±2.86 μM (A549) | researchgate.net |

mGlu4 Positive Allosteric Modulators

The metabotropic glutamate (B1630785) receptor 4 (mGlu4) is a Group III GPCR that has been identified as a promising therapeutic target for Parkinson's disease. nih.govnih.gov Positive allosteric modulators (PAMs) of mGlu4 enhance the receptor's response to the endogenous ligand glutamate, offering a nuanced approach to receptor modulation that may provide a better safety profile than direct agonists. nih.govnih.gov

Currently, there is no published evidence to suggest that this compound or the phenoxypyridin-3-amine scaffold functions as a positive allosteric modulator of mGlu4. The development of mGlu4 PAMs has progressed with several distinct chemical scaffolds. Prominent examples that have been investigated pre-clinically or clinically include foliglurax (B1653653) (PXT002331), ADX88178, and Lu AF21934. nih.govkcl.ac.uk These compounds are structurally different from phenoxypyridine derivatives. For instance, some known mGlu4 PAMs are based on cyclohexane-1,2-dicarboxamide or N-phenylpicolinamide structures. kcl.ac.uk While research has produced selective mGlu4 PAMs, the phenoxypyridine scaffold has not been reported in this context. scispace.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.